An In-depth Technical Guide to Selexipag-d7: Chemical Structure and Properties
An In-depth Technical Guide to Selexipag-d7: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag-d7 is the deuterated analog of Selexipag, a potent, orally available selective agonist of the prostacyclin (IP) receptor. Selexipag itself is a critical therapeutic agent for the management of pulmonary arterial hypertension (PAH), a progressive and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries.[1][2] The introduction of deuterium atoms in Selexipag-d7 makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of Selexipag in biological matrices.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Selexipag-d7.
Chemical Structure and Properties
Selexipag-d7 is structurally identical to Selexipag, with the exception of seven deuterium atoms replacing seven hydrogen atoms on the isopropyl group. This isotopic substitution results in a higher molecular weight while maintaining the same core chemical scaffold and pharmacological activity.
Chemical Structure:
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IUPAC Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl-d7)amino]butoxy}-N-(methanesulfonyl)acetamide[5]
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Synonyms: Uptravi-d7, Selexipag-d7 (iso-propyl-d7)[5]
The following table summarizes the key chemical and physical properties of Selexipag-d7.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅D₇N₄O₄S | [6][7][8] |
| Molecular Weight | 503.66 g/mol | [6][7] |
| CAS Number | 1265295-21-3 | [6][7] |
| Appearance | White to off-white solid | [3] |
| Purity | >95% (HPLC), >98% Chemical Purity | [5][9] |
| Isotopic Enrichment | >95%, 99 atom % D | [5][9] |
| Solubility | DMSO: ≥ 50 mg/mL | [3] |
| Storage Conditions | -20°C for long-term storage | [5] |
Pharmacological Properties
Mechanism of Action
Selexipag and its active metabolite, ACT-333679, are agonists of the prostacyclin receptor (IP receptor).[10] The binding of Selexipag to the IP receptor on pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.[1][3][10] These effects collectively help to reduce the elevated pulmonary arterial pressure characteristic of PAH.[1]
Signaling Pathway
The activation of the IP receptor by Selexipag triggers the following signaling pathway:
Experimental Protocols
Synthesis of Selexipag-d7
A plausible synthetic route for Selexipag-d7 involves the use of deuterated isopropanol as a starting material. The general synthesis of Selexipag has been described in the literature. A key step would be the N-alkylation of 2-(4-bromobutoxy)-N-(methylsulfonyl)acetamide with 5,6-diphenylpyrazin-2-amine in the presence of a deuterated isopropylating agent.
A representative synthetic scheme is outlined below:
Note: Detailed, step-by-step synthetic protocols for Selexipag-d7 are proprietary and not publicly available. The above represents a generalized approach based on known synthetic routes for Selexipag.
Analytical Methodology: Quantification by LC-MS/MS
Selexipag-d7 is primarily used as an internal standard for the quantification of Selexipag in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical experimental protocol is as follows:
1. Sample Preparation (Protein Precipitation): [4]
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To 100 µL of plasma sample, add 50 µL of Selexipag-d7 internal standard working solution (in methanol).
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions: [4]
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LC System: High-Performance Liquid Chromatography (HPLC) system.
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Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
3. Mass Spectrometric Conditions: [4]
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Selexipag: m/z 497.2 → 239.1
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Selexipag-d7: m/z 504.2 → 239.1
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Collision Energy and other MS parameters: Optimized for maximum signal intensity.
4. Quantification:
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Construct a calibration curve by plotting the peak area ratio of Selexipag to Selexipag-d7 against the concentration of Selexipag standards.
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Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for this analytical method can be visualized as follows:
Conclusion
Selexipag-d7 is an essential analytical tool for researchers and drug development professionals working with Selexipag. Its well-defined chemical structure and properties, coupled with its use as an internal standard in robust analytical methods like LC-MS/MS, enable the accurate and precise quantification of Selexipag in complex biological matrices. This, in turn, facilitates critical studies on the pharmacokinetics, metabolism, and efficacy of this important therapeutic agent for pulmonary arterial hypertension. The detailed understanding of its properties and applications provided in this guide serves as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. sussex-research.com [sussex-research.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Selexipag-d7 (iso-propyl-d7) | LGC Standards [lgcstandards.com]
- 10. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
